2-Amino-3-(pyrrolidin-3-yl)propanoic acid
Description
Historical Context and Significance in Amino Acid Chemistry
The exploration of non-canonical amino acids like 2-Amino-3-(pyrrolidin-3-yl)propanoic acid is a natural progression in the field of amino acid chemistry, which has historically focused on the 20 proteinogenic amino acids. The desire to create peptides with enhanced stability, specific conformations, and novel biological activities has driven chemists to synthesize a vast array of unnatural amino acids.
The pyrrolidine (B122466) ring is a key structural motif in the natural amino acid proline, which is unique among the proteinogenic amino acids for its secondary amine. sigmaaldrich.com This cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding and stability. The synthesis of proline analogues has therefore been an active area of research for decades, aiming to fine-tune these conformational effects. nih.govcore.ac.uk
This compound can be considered a constrained analogue of basic amino acids like lysine (B10760008) or ornithine, where the side chain is cyclized back onto itself. It can also be viewed as a β-substituted alanine (B10760859) derivative. The stereoselective synthesis of such complex amino acids is a significant challenge in organic chemistry, often requiring multi-step sequences and sophisticated catalytic methods to control the multiple stereocenters. nih.govnih.gov The development of synthetic routes to access specific diastereomers of this compound is crucial for elucidating its structure-activity relationships when incorporated into peptides.
Importance as a Non-Canonical Amino Acid Analogue in Chemical Biology
Non-canonical amino acids (ncAAs) are powerful tools in chemical biology for expanding the chemical diversity of proteins and peptides. nih.gov Their incorporation can introduce new functionalities, such as fluorescent probes, reactive handles for bioconjugation, or post-translational modifications. Furthermore, ncAAs can be used to create peptidomimetics with improved pharmacological properties, such as enhanced resistance to proteolytic degradation and increased bioavailability. nih.govnih.gov
The rigid pyrrolidine ring of this compound serves to restrict the conformational freedom of the amino acid side chain. nih.govnih.gov When incorporated into a peptide, this can lead to a more defined three-dimensional structure. core.ac.uk This conformational constraint is highly valuable in drug design, as it can lock a peptide into its bioactive conformation, leading to higher affinity and selectivity for its biological target.
The presence of a secondary amine within the pyrrolidine ring also offers a site for further chemical modification, allowing for the introduction of additional diversity. Depending on the stereochemistry at the α-carbon and the C3-position of the pyrrolidine ring, different diastereomers of this amino acid can be synthesized, each potentially inducing a unique conformational bias in a peptide chain.
Table 1: Potential Diastereomers of this compound
| Diastereomer | α-Carbon Configuration | C3-Pyrrolidine Configuration |
| (2S, 3'R) | S | R |
| (2S, 3'S) | S | S |
| (2R, 3'R) | R | R |
| (2R, 3'S) | R | S |
This table illustrates the four possible stereoisomers of the compound. The synthesis and separation of these individual diastereomers are critical for detailed structure-activity relationship studies.
Overview of Research Directions and Interdisciplinary Relevance
The unique structural features of this compound make it a promising building block for a variety of research applications across different disciplines.
In medicinal chemistry , this amino acid can be incorporated into peptide-based drug candidates to improve their stability and conformational definition. Peptides containing this analogue could be investigated as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. nih.govmdpi.com The constrained nature of the side chain could lead to enhanced target specificity and reduced off-target effects.
In chemical biology , peptides containing this compound could be used as probes to study protein-protein interactions. The defined conformation of these peptides could help to elucidate the specific structural requirements for binding to a particular protein partner.
In materials science , the self-assembly of peptides containing this constrained amino acid could lead to the formation of novel biomaterials with well-defined nanostructures. The predictable conformational preferences of the peptide building blocks could be used to control the morphology and properties of the resulting materials.
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Design of peptidomimetic drugs | Enhanced proteolytic stability and conformational rigidity leading to improved potency and selectivity. |
| Chemical Biology | Probes for protein-protein interactions | Constrained conformation allows for precise mapping of binding interfaces. |
| Antimicrobial Peptide Development | Creation of novel antimicrobial agents | Unique structural features may lead to new mechanisms of action and overcome existing resistance. nih.gov |
| Biomaterials Science | Self-assembling peptide nanomaterials | Defined secondary structures can direct the formation of ordered nanoscale architectures. |
This table outlines prospective research avenues where this non-canonical amino acid could make a significant impact, based on the known applications of related constrained amino acids.
While the body of literature specifically focused on this compound is still emerging, its structural relationship to well-studied proline analogues and other constrained amino acids suggests a promising future for its application in diverse scientific fields. Further research into its synthesis, conformational properties, and biological activity is warranted to fully unlock its potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-pyrrolidin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNCYAOIKEUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724481 | |
| Record name | 3-Pyrrolidin-3-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313016-75-9 | |
| Record name | 3-Pyrrolidin-3-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 3 Pyrrolidin 3 Yl Propanoic Acid
Stereoselective Synthesis Strategies
Stereoselective synthesis is critical for producing enantiomerically pure 2-Amino-3-(pyrrolidin-3-yl)propanoic acid, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Methodologies are broadly categorized into those that utilize external chiral influences, such as catalysts or auxiliaries, and those that build upon existing stereocenters from naturally available starting materials.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
One prominent strategy involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. For the synthesis of a precursor to this compound, an azomethine ylide could be reacted with a β-aminoacrylate ester derivative. This methodology has been shown to produce highly functionalized pyrrolidine (B122466) β-amino acid derivatives with excellent control over both diastereoselectivity and enantioselectivity. rsc.org The reaction proceeds under mild conditions, making it a highly efficient pathway. rsc.org
Another innovative approach combines photoredox catalysis with Brønsted acid catalysis in a cooperative system. This dual catalytic strategy can facilitate a cascade radical addition/cyclization to construct the 3-substituted proline core de novo. acs.orgnih.gov This method is particularly versatile, providing access to specific stereoisomers that are challenging to obtain through other established techniques. acs.orgnih.gov Iridium-based catalysts have also been successfully employed in the enantio- and diastereoselective synthesis of related 3-substituted proline derivatives, highlighting the broad utility of transition metals in this field. researchgate.net
| Catalytic System | Reaction Type | Key Features | Reported Selectivity |
|---|---|---|---|
| Copper(I) / Chiral Ligand | Asymmetric 1,3-Dipolar Cycloaddition | Mild conditions, high functional group tolerance | dr >20:1, up to >99% ee rsc.org |
| Photoredox / Chiral Brønsted Acid | Cascade Radical Addition/Cyclization | De novo synthesis, accesses unique stereoisomers | Provides access to all four stereoisomers acs.orgnih.gov |
| Iridium / Chiral Ligand | Enantio- and Diastereoselective Allylation | High efficiency for C-C bond formation | High enantio- and diastereoselectivity researchgate.net |
Chiral Pool Synthesis Routes
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com This strategy incorporates existing stereocenters into the final molecule, avoiding the need for asymmetric induction steps. Amino acids are particularly valuable starting materials in this context. mdpi.comresearchgate.net
For the synthesis of this compound, naturally occurring amino acids such as 4-hydroxyproline (B1632879) and aspartic acid are ideal chiral precursors. nih.govnih.gov 4-Hydroxyproline already contains the pyrrolidine ring with a defined stereocenter at C4, which can be chemically manipulated to install the desired aminopropanoic acid side chain at the C3 position. nih.gov Similarly, (R)- or (S)-aspartic acid can serve as a template where the carboxylic acid side chain is elaborated and cyclized to form the pyrrolidine ring. nih.gov This approach has been successfully used to prepare 3-pyrrolidinylisoxazoles, demonstrating the viability of aspartic acid as a precursor for 3-substituted pyrrolidines. nih.gov
Diastereoselective Synthesis Techniques
When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Diastereoselective synthesis techniques often rely on the influence of a pre-existing stereocenter to direct the formation of a new one.
In the context of 3-substituted prolines, diastereoselective Michael additions are a common strategy. The 1,4-addition of organometallic reagents to N-protected 2,3-didehydroprolinate derivatives can proceed with excellent diastereoselectivity, leading primarily to trans-substituted products. nih.gov Another powerful method involves the highly diastereoselective 1,4-addition of dialkylcuprates to a chiral oxazolidine (B1195125) α,β-unsaturated ester derived from Garner's aldehyde. Subsequent cyclization of the linear precursor yields cis-3-substituted prolines. nih.gov
Furthermore, copper(I)-catalyzed cascade reactions have been developed that proceed with high diastereoselectivity to form complex, highly functionalized proline derivatives. mdpi.com A novel strategy leveraging photoredox and Brønsted acid catalysis allows for kinetic control to form cis-substituted prolines, which can then be epimerized under basic conditions to the thermodynamically more stable trans products, providing diastereoselective access to both isomers. acs.orgnih.gov
Novel Synthetic Route Development
The quest for more efficient, sustainable, and versatile synthetic methods has driven the exploration of novel catalytic systems. Organocatalysis and transition metal-catalyzed reactions have emerged as two leading frontiers in this endeavor.
Exploration of Organocatalytic Methods
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the cost and potential toxicity of metal-based catalysts. nih.govunibo.it Proline and its derivatives are cornerstone organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. scitechdaily.com
For the synthesis of this compound, an organocatalytic Michael addition could be envisioned. The addition of an aldehyde or ketone to a nitro-alkene, catalyzed by a chiral pyrrolidine-based catalyst, is a well-established method for forming C-C bonds with high enantioselectivity. nih.gov This approach could be adapted to build the aminopropanoic acid side chain onto a pre-formed pyrrolidine precursor or be part of a cascade reaction to construct the ring itself. The field has expanded beyond proline to investigate other natural amino acids, such as arginine, as effective organocatalysts for certain transformations. chemrxiv.orgchemrxiv.org The development of pyrrolidine-based organocatalysts derived from starting materials like tartaric acid further broadens the scope and tunability of these catalytic systems. unibo.it
| Organocatalyst Type | Key Reaction | Mechanism | Potential Application |
|---|---|---|---|
| (S)-Proline | Aldol / Michael Addition | Enamine catalysis | Asymmetric C-C bond formation scitechdaily.com |
| Diarylprolinol Silyl Ethers | Aldehyde Functionalization | Enamine/Iminium catalysis | Stereocontrolled addition to aldehydes nih.govunibo.it |
| Prolinamide Derivatives | Michael Addition | Enamine catalysis with H-bond direction | Synthesis of β-amino carbonyls nih.gov |
| L-Arginine | Michael Addition | Bifunctional catalysis | Enantioselective synthesis of warfarin (B611796) chemrxiv.orgchemrxiv.org |
Transition Metal-Catalyzed Syntheses
Transition metals offer a unique reactivity profile for forging complex molecular architectures. Catalysts based on palladium, copper, iridium, rhodium, and gold have all been employed in the synthesis of pyrrolidine derivatives. rsc.orgnih.govorganic-chemistry.orgresearchgate.net
Palladium-mediated coupling reactions are a robust tool for C-C bond formation. For instance, an enol triflate derived from N-protected 3-oxo-proline can be coupled with various partners to introduce substitution at the C3 position. nih.gov Copper(I) catalysis is not only effective in cycloadditions but also in cascade reactions that build the proline framework with high diastereoselectivity. rsc.orgmdpi.com
More advanced strategies include iridium-catalyzed annulation of diols and amines and rhodium-catalyzed C-H activation, which provide direct and efficient access to the pyrrolidine core. organic-chemistry.org Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with unsaturated partners also represent a powerful method for constructing pyrrolidine-fused systems. researchgate.net These methods showcase the power of transition metals to create the core heterocyclic structure of this compound from simpler, acyclic precursors.
Multicomponent Reaction Applications
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like this compound. While a specific MCR for this exact target is not extensively documented, analogous strategies for the synthesis of β-heterocyclic-α-amino acids can be adapted.
A plausible three-component approach could involve the reaction of a protected pyrrolidine-3-carbaldehyde, a source of ammonia (B1221849) (or a primary amine), and a cyanide source in a Strecker-type synthesis. Alternatively, a Passerini or Ugi reaction could be envisioned. For instance, a Passerini-type three-component condensation could theoretically involve an N-protected pyrrolidin-3-yl isocyanide, a suitable carboxylic acid, and an aldehyde to construct the core backbone, which would then require further functional group manipulations to yield the final amino acid.
A notable strategy in the synthesis of related pyrrolidine β-amino acids involves a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a β-phthaliminoacrylate ester. rsc.org This method provides excellent control over stereochemistry and high yields for the pyrrolidine ring system, which can then be further elaborated to the target amino acid. While technically a cycloaddition followed by further steps, the principle of converging multiple functionalities in a controlled manner is central to MCR philosophies.
Another relevant MCR approach for constructing substituted pyrrolidines involves the reaction of amino acids, carbonyl compounds, and activated alkenes. researchgate.net By carefully selecting the appropriate starting materials, it is conceivable to construct the this compound scaffold in a convergent manner.
Optimization of Synthetic Yields and Purity Profiles
Optimizing the synthesis of this compound is critical for obtaining sufficient quantities of high-purity material for research. Key parameters for optimization include catalyst selection, solvent, temperature, and reaction time, particularly in steps that establish the crucial stereocenters.
A common route to β-substituted amino acids involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of our target molecule, this could involve the conjugate addition of a pyrrolidine-derived nucleophile to a dehydroalanine (B155165) derivative. The optimization of such a reaction would focus on several factors:
Catalyst: Asymmetric organocatalysis, employing chiral amines or phosphoric acids, has proven effective in controlling the stereoselectivity of Michael additions. unibo.itnih.gov For instance, new pyrrolidine-based organocatalysts have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov
Solvent: The choice of solvent can significantly impact reaction rates and stereochemical outcomes. Aprotic polar solvents like DMF or DMSO might be suitable for solubilizing reactants, while less polar solvents like dichloromethane (B109758) or toluene (B28343) could also be effective depending on the catalyst system.
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired diastereomer.
Protecting Groups: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial. Bulky protecting groups can influence the facial selectivity of bond-forming reactions.
The purification of the final product is also a critical aspect of obtaining high-purity profiles. Techniques such as chiral high-performance liquid chromatography (HPLC) or crystallization of diastereomeric salts are often employed to separate stereoisomers and remove impurities.
Below is a hypothetical data table illustrating the optimization of a key synthetic step, such as a diastereoselective Michael addition, based on typical findings in the synthesis of similar unnatural amino acids.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Proline (20) | DMSO | 25 | 24 | 65 | 60:40 |
| 2 | Chiral Phosphoric Acid (10) | Toluene | 0 | 48 | 85 | 90:10 |
| 3 | Chiral Diamine (15) | CH2Cl2 | -20 | 72 | 78 | 85:15 |
| 4 | Chiral Phosphoric Acid (10) | Toluene | -20 | 48 | 92 | >95:5 |
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to a larger, research-quantity scale (gram-scale) introduces several challenges that must be addressed.
Reagent Cost and Availability: Reagents that are feasible for small-scale synthesis may become prohibitively expensive or difficult to source in larger quantities. Identifying cost-effective and readily available starting materials and catalysts is a primary concern.
Reaction Conditions: Reactions that are manageable in small flasks, such as those requiring very low temperatures or inert atmospheres, can be more challenging to implement in larger reactors. Heat transfer and mixing become critical parameters to control to ensure consistent product quality.
Purification: Chromatographic purification, while effective at the milligram scale, can be cumbersome and expensive for larger quantities. Developing robust crystallization or extraction procedures is often necessary for efficient and scalable purification.
Safety: The hazards associated with reagents and reaction conditions must be carefully evaluated and managed at a larger scale. This includes considerations for exothermic reactions, flammable solvents, and toxic byproducts.
Stereochemical Integrity: Maintaining high stereochemical purity during scale-up is paramount. Changes in reaction conditions or purification methods can sometimes lead to racemization or epimerization.
For the synthesis of unnatural amino acids, biocatalytic methods using transaminases are often considered for scale-up due to their high selectivity and mild reaction conditions. nih.gov A transaminase-based approach could potentially be developed to install the α-amino group with high enantiopurity. acs.org Furthermore, the development of flow chemistry processes can offer advantages in terms of safety, control over reaction parameters, and ease of scale-up for certain synthetic steps. princeton.edu
A successful scale-up strategy requires careful process development and optimization, with a focus on creating a robust, safe, and cost-effective synthesis that consistently delivers the target compound with the desired purity and stereochemistry.
Chemical Biology Applications and Mechanistic Investigations of 2 Amino 3 Pyrrolidin 3 Yl Propanoic Acid
Utilization as a Biochemical Probe
Currently, there is a lack of specific published research detailing the use of 2-Amino-3-(pyrrolidin-3-yl)propanoic acid as a biochemical probe. While fluorescent probes for the general detection of pyrrolidine (B122466) have been developed, the application of this specific amino acid derivative as a tool to investigate biological systems, such as identifying or characterizing proteins or cellular processes, has not been documented in the available scientific literature. researchgate.netnih.gov The development of such probes is a complex process that involves designing molecules with specific reactive or reporter groups to interact with and visualize biological targets.
Investigations into Neurotransmitter System Interactions
The structural similarity of this compound to endogenous amino acid neurotransmitters, such as glutamate (B1630785) and GABA, suggests its potential for interaction with their respective receptors. tmc.edunih.gov However, detailed studies on this specific compound are limited. The pyrrolidine ring introduces conformational rigidity, which can influence binding affinity and selectivity for different receptor subtypes. nih.govresearchgate.net
Receptor Binding Affinity Studies in in vitro Systems
Ligand-Protein Interaction Mechanisms
Detailed mechanistic studies elucidating the specific ligand-protein interactions between this compound and neurotransmitter receptors have not been published. Understanding these interactions at a molecular level would necessitate techniques such as X-ray crystallography or cryo-electron microscopy to visualize the compound within the receptor's binding pocket. Computational modeling and molecular docking studies could also provide valuable predictions about the binding mode and key interacting residues. wikipedia.org
Role in Synaptic Function Research
There is no direct evidence in the scientific literature to suggest a role for this compound in synaptic function research at this time. The effects of various amino acid analogues on synaptic transmission have been studied, often revealing complex modulatory roles. nih.govresearchgate.net Investigating the impact of this specific compound on synaptic processes, such as long-term potentiation (LTP) or long-term depression (LTD), in brain slice preparations could be a future avenue of research to understand its potential neuromodulatory effects.
Enzymatic Recognition and Substrate Specificity Studies
Information regarding the enzymatic recognition and substrate specificity of this compound is not currently available. The unique structure of this non-proteinogenic amino acid would make it an interesting substrate for a variety of enzymes, including amino acid transporters, metabolic enzymes, and proteases. Studies would be needed to determine if it can be recognized and processed by these enzymes, and to what extent it might act as a substrate or an inhibitor.
Exploration of Biological Activity in Non-Clinical Models
There is a lack of published studies on the biological activity of this compound in non-clinical models, such as cell-based assays or animal models of disease. The pyrrolidine scaffold is a common feature in many biologically active compounds with a wide range of therapeutic applications, including antiviral, anticancer, and central nervous system-acting agents. frontiersin.orgnih.gov Therefore, it is plausible that this compound could exhibit interesting pharmacological properties. However, without experimental data from in vivo studies, its potential therapeutic effects remain speculative.
Biosynthetic Considerations and Natural Occurrence
Hypothesized Biosynthetic Pathways in Natural Systems
Currently, there is no direct scientific literature outlining the confirmed biosynthetic pathway for 2-Amino-3-(pyrrolidin-3-yl)propanoic acid. However, a plausible pathway can be hypothesized based on the well-documented biosynthesis of other pyrrolidine-containing natural products. The biosynthesis of the pyrrolidine (B122466) ring in many alkaloids originates from the amino acids L-ornithine or L-arginine. frontiersin.org
A putative biosynthetic route for this compound could potentially commence with the conversion of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). frontiersin.org Putrescine can then be methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. frontiersin.org Subsequently, N-methylputrescine undergoes oxidative deamination, a reaction mediated by a diamine oxidase, to form the reactive intermediate 1-methyl-Δ¹-pyrrolinium cation. This cation serves as a key precursor in the formation of the pyrrolidine ring structure found in various alkaloids. frontiersin.org
The formation of the propanoic acid side chain and its attachment to the pyrrolidine ring is a more speculative aspect of the biosynthesis. It is conceivable that a precursor to the propanoic acid side chain, such as a three-carbon unit derived from central metabolism, could react with a pyrrolidine intermediate. The final step would likely involve a transamination reaction to introduce the amino group at the alpha position of the propanoic acid moiety, thus forming this compound.
Enzymatic Machinery Involved in Putative Biosynthesis
The enzymatic machinery required for the hypothesized biosynthesis of this compound would likely include several classes of enzymes known to be involved in alkaloid and amino acid metabolism.
Based on the putative pathway described above, the following enzymes are likely to be involved:
| Enzyme Class | Specific Enzyme (Putative) | Role in Biosynthesis |
| Decarboxylase | Ornithine Decarboxylase (ODC) | Conversion of L-ornithine to putrescine. frontiersin.org |
| Methyltransferase | Putrescine N-methyltransferase (PMT) | Methylation of putrescine to N-methylputrescine. frontiersin.org |
| Oxidase | Diamine Oxidase | Oxidative deamination of N-methylputrescine to form the 1-methyl-Δ¹-pyrrolinium cation. frontiersin.org |
| Transaminase | Aminotransferase | Introduction of the amino group to form the final amino acid. nih.gov |
The specific enzymes responsible for the condensation of the pyrrolidine ring with the propanoic acid side chain remain to be elucidated and would require direct experimental investigation.
Identification of Natural Sources (if applicable, non-clinical)
A thorough review of the current scientific literature does not reveal any identified natural sources of this compound in plants, fungi, bacteria, or other organisms in a non-clinical context. While pyrrolidine alkaloids are widespread in the plant kingdom, being found in families such as Asteraceae, Boraginaceae, and Leguminosae, the specific compound this compound has not been reported as a naturally occurring metabolite in these or any other species. frontiersin.org The absence of documented natural occurrence suggests that this compound may be a synthetic molecule or a very rare, as-yet-undiscovered natural product.
Future Directions and Emerging Research Avenues
Integration into Advanced Materials Science
The unique structural characteristics of 2-Amino-3-(pyrrolidin-3-yl)propanoic acid make it a compelling candidate for the development of advanced biomaterials. As a non-canonical amino acid (ncAA), it can be incorporated into peptides and polymers to introduce specific conformational constraints and functionalities not achievable with the 20 standard proteinogenic amino acids. nih.gov The pyrrolidine (B122466) ring, in particular, can influence the backbone torsion angles of a polymer chain, leading to the formation of stable secondary structures.
The future integration of this compound into materials science is envisioned in the creation of:
Bio-functional Polymers: Polymers incorporating this compound could exhibit enhanced thermal stability, controlled biodegradability, and specific recognition capabilities. These materials could find use in medical implants, tissue engineering scaffolds, and drug delivery systems.
Stimuli-Responsive Hydrogels: The amino and carboxyl groups, along with the nitrogen atom in the pyrrolidine ring, provide sites for hydrogen bonding and pH-responsive behavior. This could be harnessed to create "smart" hydrogels that change their properties (e.g., swelling, stiffness) in response to environmental cues. rsc.org
Chiral Materials: The inherent chirality of the amino acid can be used to construct materials for enantioselective separations or as catalysts in asymmetric synthesis.
| Potential Material Application | Key Feature of this compound |
| Tissue Engineering Scaffolds | Biocompatibility, controlled degradation, defined structure |
| "Smart" Drug Delivery | pH-responsive functional groups |
| Asymmetric Catalysis | Inherent chirality from the α-carbon |
Novel Applications in Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions, offers a vast playground for amino acid derivatives. mdpi.com The self-assembly of molecules into ordered, functional nanostructures is a key area of research. researchgate.net this compound is well-suited for this field due to its multiple sites for hydrogen bonding, electrostatic interactions, and potential for further functionalization.
Emerging applications in this domain include:
Self-Assembling Nanostructures: In aqueous solutions, derivatives of this amino acid could self-assemble into nanofibers, vesicles, or hydrogels. nih.gov These assemblies are driven by a network of non-covalent bonds, and their formation can be controlled by factors like pH and temperature. rsc.org
Molecular Recognition Systems: The pyrrolidine ring can be modified with various functional groups to create host molecules for the selective binding of specific guest molecules, such as metal ions or small organic compounds. mdpi.com
Charge-Transfer Complexes: By attaching electron-donating or electron-accepting aromatic groups to the molecule, it could be used as a building block for charge-transfer-induced hydrogels with applications in electronics and sensing. nih.gov
Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the conformational dynamics of this compound, both as a monomer and within larger molecular assemblies, is crucial for designing new materials and functional systems. Advanced spectroscopic techniques are indispensable for these investigations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a structural analogue of proline, the dynamics of the pyrrolidine ring can be studied in detail using NMR. nih.gov Techniques like 2D NMR (COSY, NOESY) can elucidate the three-dimensional structure and intermolecular interactions. The introduction of NMR-active isotopes like ¹³C, ¹⁵N, or even ¹⁹F (through fluorinated derivatives) can provide highly specific probes to monitor conformational changes in real-time. nih.govcopernicus.org The cis-trans isomerism of the amide bond, when incorporated into a peptide, is a key dynamic feature that can be quantified using NMR. nih.gov
Fluorescence Spectroscopy: By attaching a fluorescent reporter group (fluorophore) to the molecule, its interactions with other molecules, such as proteins or nucleic acids, can be monitored with high sensitivity. mdpi.com Fluorescence titration studies can determine binding constants and provide insights into the binding mechanism.
Circular Dichroism (CD) Spectroscopy: This technique is essential for studying the chirality and secondary structure of peptides and polymers containing this compound. It can track changes in conformation upon self-assembly or interaction with other molecules.
| Spectroscopic Technique | Information Gained |
| Multidimensional NMR | 3D structure, conformational equilibria (ring pucker, cis/trans isomers) |
| Fluorescence Spectroscopy | Binding affinities, molecular interactions |
| Circular Dichroism | Chirality, secondary structure formation (e.g., helices, sheets) |
Development of Chemoenzymatic Synthesis Routes
While classical chemical synthesis can produce this compound, these methods often involve multiple steps, harsh conditions, and challenges in controlling stereochemistry. nih.gov Chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of enzymes, presents a more sustainable and effective alternative. mdpi.com
Future research in this area will likely focus on:
Enzymatic Asymmetric Synthesis: Employing enzymes like transaminases or engineered lyases can facilitate the stereoselective synthesis of the desired enantiomer of the amino acid from simple, prochiral precursors. nih.govnih.gov This biocatalytic approach offers high yields and enantiopurity under mild, environmentally friendly conditions. nih.gov
One-Pot Cascade Reactions: Designing multi-enzyme cascades in a single reaction vessel can streamline the synthesis process, reducing waste and purification steps. For example, a sequence of enzymatic reactions could convert a simple starting material into the final complex amino acid. nih.gov
Engineered Enzymes: The tools of protein engineering can be used to create novel enzymes with tailored substrate specificity and reactivity, specifically designed for the synthesis of this compound and its derivatives. researchgate.net For instance, engineering pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes could allow for the formation of the C-C bond between the alanine (B10760859) backbone and a pyrrolidine precursor. nih.gov
The development of robust chemoenzymatic routes is critical for making this and other non-canonical amino acids readily available for research and commercial applications, paving the way for their integration into next-generation materials and technologies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
